molecular formula C15H12N2O3 B3903813 (Z)-3-(1,3-benzodioxol-5-ylamino)-1-pyridin-2-ylprop-2-en-1-one

(Z)-3-(1,3-benzodioxol-5-ylamino)-1-pyridin-2-ylprop-2-en-1-one

Cat. No.: B3903813
M. Wt: 268.27 g/mol
InChI Key: ZXSKFWGDTVMHSO-VURMDHGXSA-N
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Description

(Z)-3-(1,3-benzodioxol-5-ylamino)-1-pyridin-2-ylprop-2-en-1-one is an organic compound that features a benzodioxole moiety linked to a pyridine ring via a propenone bridge

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-ylamino)-1-pyridin-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-13(12-3-1-2-7-17-12)6-8-16-11-4-5-14-15(9-11)20-10-19-14/h1-9,16H,10H2/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSKFWGDTVMHSO-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC=CC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N/C=C\C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1,3-benzodioxol-5-ylamino)-1-pyridin-2-ylprop-2-en-1-one typically involves the condensation of 1,3-benzodioxole-5-amine with 1-pyridin-2-ylprop-2-en-1-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(1,3-benzodioxol-5-ylamino)-1-pyridin-2-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(1,3-benzodioxol-5-ylamino)-1-pyridin-2-ylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications.

Industry

In the industrial sector, this compound may be used in the production of materials with specific properties. Its unique chemical structure can impart desirable characteristics to polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of (Z)-3-(1,3-benzodioxol-5-ylamino)-1-pyridin-2-ylprop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(1,3-benzodioxol-5-ylamino)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl group instead of a pyridine ring.

    (Z)-3-(1,3-benzodioxol-5-ylamino)-1-thiophen-2-ylprop-2-en-1-one: Similar structure but with a thiophene ring instead of a pyridine ring.

Uniqueness

The uniqueness of (Z)-3-(1,3-benzodioxol-5-ylamino)-1-pyridin-2-ylprop-2-en-1-one lies in its combination of a benzodioxole moiety with a pyridine ring. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the pyridine ring, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-3-(1,3-benzodioxol-5-ylamino)-1-pyridin-2-ylprop-2-en-1-one
Reactant of Route 2
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(Z)-3-(1,3-benzodioxol-5-ylamino)-1-pyridin-2-ylprop-2-en-1-one

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